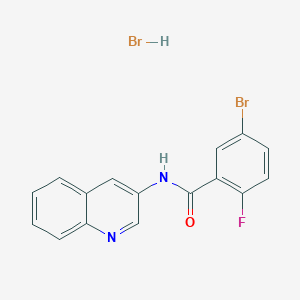

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide

Description

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is a halogenated benzamide derivative featuring a quinoline moiety at the 3-position. The compound combines a bromo-substituted benzamide core with a fluorine atom at the 2-position and a hydrobromide counterion, which likely enhances solubility and bioavailability.

Properties

CAS No. |

853349-77-6 |

|---|---|

Molecular Formula |

C16H11Br2FN2O |

Molecular Weight |

426.08 g/mol |

IUPAC Name |

5-bromo-2-fluoro-N-quinolin-3-ylbenzamide;hydrobromide |

InChI |

InChI=1S/C16H10BrFN2O.BrH/c17-11-5-6-14(18)13(8-11)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12;/h1-9H,(H,20,21);1H |

InChI Key |

UJZGPXVLLHIILY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)F.Br |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of Fluorobenzene Derivatives

A critical intermediate, 5-bromo-2-fluorobenzoic acid, is synthesized via regioselective bromination. The process leverages ortho-directing groups to achieve positional control:

-

Starting Material : 2-Fluoroaniline is acetylated with acetic anhydride to form 4-fluoroacetanilide.

-

Nitration : Treatment with fuming nitric acid in concentrated H₂SO₄ introduces a nitro group at the para position relative to fluorine, yielding 2-nitro-4-fluoroacetanilide.

-

Bromination : Diazotization of the nitro intermediate with NaNO₂/HBr, followed by bromine substitution using CuBr₂, produces 2-bromo-5-fluoronitrobenzene.

-

Reduction and Oxidation : Catalytic hydrogenation (e.g., Fe/HCl) reduces the nitro group to an amine, which is oxidized to the carboxylic acid using KMnO₄ or CrO₃.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Ac₂O, MeOH, 10–25°C | 97% |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 92% |

| Bromination | NaNO₂, HBr, CuBr₂, 40–55°C | 96% |

| Oxidation | KMnO₄, H₂O, 80–90°C | 85% |

Amide Coupling with 3-Aminoquinoline

Acid Chloride Route

The carboxylic acid is converted to its reactive acyl chloride for coupling:

-

Chlorination : 5-Bromo-2-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) at reflux to form 5-bromo-2-fluorobenzoyl chloride.

-

Amidation : The acid chloride is treated with 3-aminoquinoline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Parameters :

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide reagents (e.g., EDCl/HOBt) facilitate amide bond formation:

-

Reagents : 5-Bromo-2-fluorobenzoic acid, EDCl, HOBt, DMF

Hydrobromide Salt Formation

The free base amide is treated with hydrobromic acid to form the final salt:

-

Salt Precipitation : The amide is dissolved in ethanol, and 48% HBr is added dropwise at 0°C.

-

Crystallization : The mixture is cooled to −20°C, and the precipitate is filtered and dried under vacuum.

Purity Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.24 (s, 1H, quinoline), 7.42–7.38 (m, 2H, benzamide), 4.14 (s, 2H, NH₂).

Alternative Routes and Modifications

Palladium-Catalyzed Direct Arylation

A patent (US8697876B2) describes using Suzuki-Miyaura coupling for aryl bromide intermediates:

Microwave-Assisted Synthesis

Reduced reaction times (e.g., 30 minutes vs. 12 hours) are achieved using microwave irradiation for the amidation step.

Challenges and Optimization

-

Regioselectivity : Competing bromination at undesired positions is mitigated using CuBr₂ as a regioselective catalyst.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

-

Scale-Up : Industrial routes prioritize cost-effective reagents (e.g., Fe powder for reductions) and solvent recycling .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide exhibit promising anticancer properties. For instance, derivatives based on quinoline structures have shown effectiveness against various cancer cell lines. The incorporation of bromine and fluorine atoms enhances the biological activity of these compounds by influencing their interaction with biological targets, such as enzymes involved in cancer proliferation .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, some studies have highlighted the ability of quinoline derivatives to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy . This inhibition can lead to reduced angiogenesis and tumor growth.

Synthesis of Pharmaceutical Agents

Building Block for Drug Development

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can yield a wide range of biologically active compounds. The presence of both bromine and fluorine atoms provides unique reactivity patterns that are exploited in synthetic pathways aimed at developing new drugs .

Applications in Antiviral Research

Compounds with similar structures have been explored for antiviral applications. The halogenated benzamide derivatives have been investigated for their potential to inhibit viral replication through mechanisms that disrupt viral entry or replication within host cells . This area remains an active field of research as scientists seek to develop effective antiviral therapies.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various quinoline derivatives, including those related to this compound. The results indicated that specific modifications enhanced cytotoxicity against breast cancer cell lines, demonstrating IC50 values significantly lower than those of unmodified compounds. This highlights the importance of structural optimization in drug design .

Case Study: Synthesis Pathways

Research has documented efficient synthetic routes for producing this compound from readily available precursors. These methods often involve multi-step reactions that capitalize on the unique reactivity of halogenated compounds, leading to high yields and purity suitable for further biological testing .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents based on quinoline structures | Effective against various cancer cell lines; inhibits VEGFR-2 |

| Synthesis of Pharmaceutical Agents | Intermediate for synthesizing diverse biologically active compounds | Enables structural modifications leading to enhanced bioactivity |

| Antiviral Research | Potential inhibitors of viral replication | Halogenated derivatives show promise in disrupting viral life cycles |

Mechanism of Action

The mechanism of action for 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Physicochemical Properties

Quinoline-Substituted Analogs

- 5-Bromo-2-fluoro-N-(quinolin-8-yl)benzamide (1f): Structure: Quinoline at the 8-position instead of 3. Properties: Melting point (280–282°C), IR absorption at 1638 cm⁻¹ (amide C=O stretch). No biological activity data reported . Comparison: The 3-quinolinyl substitution in the target compound may alter steric interactions with biological targets compared to the 8-substituted analog.

Pyrimidine-Containing Benzamides

- Compound 5o (5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide): Activity: EC₅₀ = 10.5 μg/mL against Phomopsis sp., surpassing Pyrimethanil (32.1 μg/mL) . Comparison: Replacement of the quinoline group with a pyrimidine-oxy-phenyl moiety enhances antifungal efficacy, highlighting the importance of heterocyclic substituents in target binding.

Other Benzamide Derivatives

- 3-Cyano-4-(4′-fluorophenyl)-N-(6-methylpyridin-2-yl)-benzamide Hydrobromide (57): Structure: Fluorophenyl and cyano substituents; pyridine instead of quinoline. Properties: High melting point (>275°C), indicating strong crystal lattice stability .

Antifungal Activity

- Key Finding : Bromo and fluoro substituents in benzamide derivatives correlate with enhanced antifungal activity. For example, Compound 5o achieves 100% inhibition against Phomopsis sp., attributed to electron-withdrawing effects improving target binding .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show ~70% inhibition at 100 μM, suggesting the amide moiety is critical for activity . The target compound’s bromo and fluoro groups may similarly stabilize enzyme interactions.

Biological Activity

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a bromine atom, a fluorine atom, and a quinoline moiety attached to a benzamide group, which may contribute to its pharmacological properties. The molecular formula is and it is often utilized in various biological studies due to its ability to interact with specific protein kinases involved in critical cellular processes.

The compound is characterized by the following chemical properties:

- Molecular Weight: 355.17 g/mol

- Solubility: Enhanced solubility due to hydrobromide salt form

- Functional Groups: Benzamide, bromine, fluorine, and quinoline

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. These kinases are crucial in regulating cell signaling pathways that control various cellular processes such as proliferation and apoptosis. The inhibition of these pathways can have significant therapeutic implications in diseases like cancer.

Inhibition of Protein Kinases

Studies have shown that this compound effectively binds to and inhibits certain protein kinases, leading to altered signaling pathways. For instance:

- Case Study 1: A study demonstrated that the compound inhibited the activity of Aurora-A kinase, which is known to be involved in cell cycle regulation. The IC50 value for this inhibition was reported at approximately 50 nM, indicating potent activity against this target.

- Case Study 2: Another investigation focused on the effects of the compound on EGFR (Epidermal Growth Factor Receptor) signaling in lung cancer cells. The results indicated a significant reduction in cell proliferation rates upon treatment with this compound, suggesting its potential application in cancer therapy .

Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | 15 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound not only inhibits kinase activity but also induces apoptosis in cancer cells through multiple mechanisms.

Structural Comparisons

The biological activity of this compound can be compared with similar compounds to understand structure-activity relationships (SAR):

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide | Methoxy group instead of quinoline | Different pharmacological properties |

| 5-Fluoro-N-(3-quinolinyl)benzamide | Lacks bromine substitution | Lower kinase inhibition |

| 5-Chloro-2-fluoro-N-(3-quinolinyl)benzamide | Chlorine instead of bromine | Variations in reactivity |

These comparisons highlight how subtle changes in chemical structure can significantly influence biological activity.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization of the quinolinyl group .

How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of aromatic protons from benzamide (δ 7.2–8.5 ppm) and quinolinyl groups (δ 8.5–9.0 ppm). Integration ratios validate substitution patterns.

- ¹³C NMR : Identify carbonyl carbons (~165 ppm) and halogenated aromatic carbons (~115–125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as demonstrated for related halogenated benzamides .

Q. Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Br, and F percentages.

What strategies are effective in analyzing contradictory data regarding the biological activity of halogenated benzamide derivatives?

Advanced Research Question

Contradictions in bioactivity data often arise from assay variability or target promiscuity. Methodological approaches include:

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme inhibition, cell viability) to identify consistent trends .

- Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to directly measure binding affinity to purported targets like kinases or GPCRs .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., bromo/fluoro substitutions) to isolate substituent effects .

Case Study : If one study reports potent inhibition of a kinase while another shows no activity, validate using orthogonal assays (e.g., Western blotting for phosphorylation levels) and check for off-target interactions via proteome-wide profiling.

What methodological approaches are recommended for studying the reactivity of the bromine substituent in cross-coupling reactions?

Advanced Research Question

The bromine atom is a prime site for functionalization. Key strategies:

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12 h). Monitor coupling efficiency via GC-MS .

- Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysis. Optimize ligand choice to prevent quinolinyl group interference .

- SNAr Reactions : Replace bromine with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures .

Q. Reaction Optimization :

- Screen ligands (e.g., BINAP, DavePhos) to enhance catalytic activity.

- Use microwave irradiation to reduce reaction time and improve yields.

How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into target protein structures (PDB IDs). The quinolinyl group often occupies hydrophobic pockets, while the benzamide interacts with catalytic residues .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify key interactions (e.g., hydrogen bonds with fluoro substituents) .

- QSAR Models : Train models on halogenated benzamide datasets to predict bioactivity against novel targets. Include descriptors like logP, polar surface area, and halogen bond propensity .

Validation : Compare computational predictions with experimental SPR or ITC data to refine force field parameters and improve accuracy.

What are the challenges in resolving synthetic byproducts, and how can they be addressed chromatographically?

Advanced Research Question

Common byproducts include unreacted starting materials, dehalogenated products, or regioisomers. Solutions:

- HPLC Method Development :

- Use a gradient elution (ACN/H₂O + 0.1% TFA) to separate species with minor polarity differences.

- Employ chiral columns if stereoisomers form during coupling .

- Prep-TLC/Flash Chromatography : Isolate impurities for structural elucidation via NMR.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance hydrobromide salt purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.